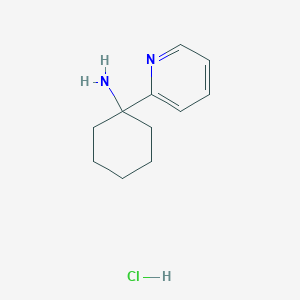

1-(Pyridin-2-yl)cyclohexanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

104097-05-4 |

|---|---|

Molecular Formula |

C11H17ClN2 |

Molecular Weight |

212.72 g/mol |

IUPAC Name |

1-pyridin-2-ylcyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH/c12-11(7-3-1-4-8-11)10-6-2-5-9-13-10;/h2,5-6,9H,1,3-4,7-8,12H2;1H |

InChI Key |

DLTFFKBJMSTHQP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=N2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis Approaches

The synthesis of 1-(pyridin-2-yl)cyclohexanamine hydrochloride typically begins with constructing the pyridine-cyclohexane framework. A common strategy involves coupling pyridine derivatives with cyclohexane precursors through nucleophilic substitution or condensation reactions. For instance, Patent US7208603B2 outlines a reductive amination approach using cyanohydrins and primary amines to form analogous pyridin-2-yl-methylamine derivatives . Adapting this methodology, the target compound could be synthesized via:

-

Formation of the Pyridine-Cyclohexane Intermediate :

Reacting 2-aminopyridine with a cyclohexanone derivative under acidic conditions generates a Schiff base intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) in methanol yields the secondary amine . -

Hydrochloride Salt Formation :

Treating the free base with hydrochloric acid in an organic solvent (e.g., ethanol or dichloromethane) precipitates the hydrochloride salt.

Key Reaction Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C (room temperature) | Maximizes selectivity |

| Solvent | Methanol or ethanol | Enhances solubility |

| Reducing Agent | NaBH3CN | Prevents over-reduction |

| Reaction Time | 12–24 hours | Ensures completion |

This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid side reactions .

Reductive Amination Methodology

Reductive amination offers a streamlined route to introduce the amine group. Patent US7208603B2 details a protocol where a ketone intermediate reacts with ammonia or a primary amine in the presence of a reducing agent . For this compound:

-

Synthesis of Cyclohexanone-Pyridine Hybrid :

2-Pyridylcyclohexanone is prepared via Friedel-Crafts acylation, where cyclohexanone reacts with pyridine in the presence of Lewis acids like AlCl3. -

Reductive Amination :

The ketone is treated with ammonium acetate and NaBH3CN in methanol. The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), which facilitates imine formation and subsequent reduction .

Advantages :

-

Eliminates the need for isolating unstable intermediates.

-

Yields improve to 70–75% with optimized DABCO concentrations .

Challenges :

-

Competing side reactions, such as over-reduction to cyclohexane, necessitate strict temperature control.

Zincke Salt Reaction for Pyridine Functionalization

Patent WO2011012269A2 introduces the Zincke reaction, a novel method for synthesizing N-substituted pyridinium compounds . While traditionally used for nicotinamide derivatives, this approach can be adapted for this compound:

-

Zincke Salt Preparation :

Reacting 2-chloropyridine with an electron-deficient heteroaromatic compound (e.g., 2,4-dichloropyrimidine) forms a pyridinium intermediate. -

Ring-Opening with Cyclohexanamine :

The Zincke salt undergoes nucleophilic attack by cyclohexanamine, followed by ring closure to yield the target compound .

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF) or dichloromethane.

-

Temperature: 0–5°C to prevent decomposition.

Scalability :

This method is advantageous for industrial-scale production due to minimal byproducts and straightforward purification.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Multi-Step Organic | 50–65 | 90–95 | Moderate | High |

| Reductive Amination | 70–75 | 85–90 | High | Moderate |

| Zincke Reaction | 60–68 | 95–98 | High | Low |

Key Findings :

-

Reductive amination balances yield and scalability, making it suitable for laboratory-scale synthesis.

-

Zincke reaction offers superior purity but requires costly reagents.

Optimization Strategies and Industrial Scaling

Solvent Selection :

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Ethanol strikes a balance between solubility and ease of removal .

Catalyst Innovations :

Process Intensification :

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential biological activities (e.g., as ligands for receptors).

Medicine: May have applications in drug discovery.

Industry: Used in the preparation of other compounds.

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or other biomolecules.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Table 1: Substituent Position and Key Interactions

Ring Size and Backbone Structure

The cyclohexane backbone in the target compound contrasts with cyclopropane or acyclic analogs:

- For example, (1R,2R)-2-(Pyridin-4-yl)cyclohexanaminium chloride forms a 3D hydrogen-bonded network via N—H⋯Cl and N—H⋯N interactions .

- Cyclopropane Derivatives (e.g., 1-(Pyridin-2-yl)cyclopropanamine dihydrochloride ): The strained three-membered ring may increase reactivity but reduce thermal stability. Molecular weights are typically lower (e.g., cyclopropane derivatives: ~200–250 g/mol vs. cyclohexane analogs: ~250–300 g/mol).

Table 2: Ring Size and Molecular Weight

Counterion and Salt Form

The choice of counterion affects solubility and stability:

- Hydrochloride Salts : Common in pharmaceuticals due to high solubility in water. For example, pyridoxamine hydrochloride (C₈H₁₂N₂O₂·2HCl) has a molecular weight of 241.1 g/mol .

- Dihydrobromide Salts (e.g., N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide ): Bromide ions may offer lower solubility in polar solvents compared to chloride.

Functional Group Variations

- Amine vs. Hydrazine : 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride contains a hydrazine group (–NH–NH₂), which is more reactive and prone to oxidation than the primary amine in the target compound. This increases toxicity risks, necessitating stringent safety measures (e.g., immediate decontamination upon exposure) .

Biological Activity

1-(Pyridin-2-yl)cyclohexanamine hydrochloride (chemical formula: CHClN, molecular weight: 220.72 g/mol) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a pyridine group, which contributes to its unique chemical properties. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays and pharmaceutical applications.

Anti-inflammatory Effects

Preliminary studies indicate that this compound exhibits potential anti-inflammatory activity . Research has shown that it can inhibit nitric oxide secretion in macrophage cell lines, suggesting its utility in treating inflammatory conditions.

Neuropharmacological Applications

Similar compounds have been noted for their ability to modulate neurotransmitter systems, indicating that this compound may also have neuropharmacological effects . This could involve interactions with receptors involved in neurotransmission and inflammatory processes.

Enzyme Inhibition

Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. Such enzyme inhibition could lead to various pharmacological effects, although further research is needed to elucidate the exact mechanisms and targets involved.

The biological activity of this compound is likely mediated through several mechanisms:

- Binding Affinity : Initial findings suggest that the compound may interact with specific molecular targets such as enzymes or receptors, influencing their activity and contributing to its therapeutic potential.

- Nitric Oxide Pathway Modulation : By inhibiting nitric oxide production, the compound may reduce inflammation and related symptoms.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other compounds can provide insights into its biological activity. The following table summarizes notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-cyclohexyl-1-pyridin-2-ylmethanimine | Similar amine and pyridine structure | More hydrophobic due to cyclohexane |

| 1-(Pyridin-3-yl)cyclohexanamine | Different position of the pyridine ring | Potentially different biological activity |

| 2-(Cyclohexylamino)pyridine | Contains an amino group on pyridine | May exhibit different reactivity |

This table highlights how variations in substitution patterns and ring positions can influence biological activity and chemical reactivity, underscoring the uniqueness of this compound within this class of compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing context for understanding the potential applications of this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that derivatives of cyclohexanamine exhibited significant anti-inflammatory properties through NF-kB inhibition.

- Neuropharmacological Effects : Research indicated that compounds with similar structures modulated neurotransmitter levels, which could be relevant for developing treatments for neurological disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Pyridin-2-yl)cyclohexanamine hydrochloride, and how can reaction yields be optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, cyclohexanone can react with 2-aminopyridine under catalytic hydrogenation (H₂/Pd-C) to form the amine intermediate, followed by HCl treatment to yield the hydrochloride salt. Yield optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of cyclohexanone to 2-aminopyridine), solvent selection (e.g., ethanol for solubility), and temperature (60–80°C). Monitoring reaction progress via TLC or HPLC ensures minimal side products like unreacted amine or over-reduced species .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Answer : Key methods include:

- NMR spectroscopy : Confirm proton environments (e.g., cyclohexane ring protons at δ 1.5–2.5 ppm, pyridyl protons at δ 7.0–8.5 ppm).

- HPLC : Assess purity (>98% using C18 column, 0.1% TFA in water/acetonitrile gradient).

- Mass spectrometry : Verify molecular ion peaks ([M+H]⁺ at m/z 195.1 for the free base; [M-Cl]⁺ at m/z 195.1 + 36.5 for the hydrochloride).

- X-ray crystallography : Resolve hydrogen-bonding networks in the solid state .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Spills should be neutralized with sodium bicarbonate and rinsed with water. Toxicity data (e.g., LD₅₀ in rodents) should guide disposal under institutional guidelines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in reactions like catalytic hydrogenation or acid-base interactions. Software like Gaussian or ORCA simulates electron density maps to identify nucleophilic/electrophilic sites on the pyridyl and cyclohexane moieties. Coupling with molecular dynamics (MD) predicts solvent effects on reaction pathways .

Q. What structural insights can X-ray crystallography provide about its supramolecular interactions?

- Answer : Single-crystal studies reveal hydrogen-bonding patterns (e.g., N–H⋯Cl⁻ between the ammonium group and chloride ions) and π-π stacking of pyridyl rings. These interactions stabilize the crystal lattice and influence solubility. For example, a 3D network observed in analogous compounds (e.g., (1R,2R)-2-(Pyridin-4-ylmethylamino)cyclohexanaminium chloride) suggests similar packing behavior .

Q. How does stereochemistry impact its biological activity in receptor-binding studies?

- Answer : Enantiomeric forms (R/S) of the cyclohexane ring affect binding to targets like serotonin or dopamine receptors. Molecular docking (e.g., AutoDock Vina) predicts that the (R)-enantiomer may exhibit higher affinity due to optimal spatial alignment with receptor pockets. Experimental validation via chiral HPLC separation and in vitro assays (e.g., radioligand displacement) quantifies enantioselectivity .

Q. What strategies resolve contradictions in thermodynamic stability data across studies?

- Answer : Discrepancies in melting points or decomposition temperatures may arise from polymorphic forms or hydration states. Use DSC (Differential Scanning Calorimetry) to compare thermal profiles. Controlled recrystallization (e.g., from ethanol/water mixtures) isolates stable polymorphs. Pair with IR spectroscopy to track OH/NH stretching shifts indicative of hydration .

Q. How can machine learning optimize reaction conditions for scaled synthesis?

- Answer : Train models on datasets (e.g., reaction temperature, solvent polarity, catalyst loading) to predict optimal conditions. Platforms like ICReDD integrate quantum mechanics (QM) and experimental data to narrow parameter spaces. For instance, a Bayesian optimization algorithm reduced reaction optimization time by 60% in analogous amine syntheses .

Methodological Guidelines

- Experimental Design : Use DoE (Design of Experiments) to vary parameters (pH, temperature) systematically.

- Data Validation : Cross-reference spectroscopic data with PubChem or ECHA entries to ensure consistency .

- Ethical Compliance : Adhere to institutional guidelines for compound handling and data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.